Cas no 2580199-14-8 (ethyl 1-methyl-2-azabicyclo2.2.1heptane-4-carboxylate)

ethyl 1-methyl-2-azabicyclo2.2.1heptane-4-carboxylate 化学的及び物理的性質
名前と識別子
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- EN300-27728408
- 2580199-14-8
- ethyl 1-methyl-2-azabicyclo[2.2.1]heptane-4-carboxylate
- ethyl 1-methyl-2-azabicyclo2.2.1heptane-4-carboxylate
-
- インチ: 1S/C10H17NO2/c1-3-13-8(12)10-5-4-9(2,6-10)11-7-10/h11H,3-7H2,1-2H3
- InChIKey: SIANMWODNXDULM-UHFFFAOYSA-N
- ほほえんだ: O(CC)C(C12CNC(C)(CC1)C2)=O
計算された属性
- せいみつぶんしりょう: 183.125928785g/mol
- どういたいしつりょう: 183.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 241
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 38.3Ų
ethyl 1-methyl-2-azabicyclo2.2.1heptane-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27728408-1.0g |
ethyl 1-methyl-2-azabicyclo[2.2.1]heptane-4-carboxylate |
2580199-14-8 | 95.0% | 1.0g |
$0.0 | 2025-03-19 | |
Enamine | EN300-27728408-1g |
ethyl 1-methyl-2-azabicyclo[2.2.1]heptane-4-carboxylate |
2580199-14-8 | 1g |
$0.0 | 2023-09-10 |
ethyl 1-methyl-2-azabicyclo2.2.1heptane-4-carboxylate 関連文献
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1. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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9. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
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Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
ethyl 1-methyl-2-azabicyclo2.2.1heptane-4-carboxylateに関する追加情報
Comprehensive Overview of Ethyl 1-Methyl-2-Azabicyclo[2.2.1]Heptane-4-Carboxylate (CAS No. 2580199-14-8)
Ethyl 1-methyl-2-azabicyclo[2.2.1]heptane-4-carboxylate (CAS No. 2580199-14-8) is a structurally unique bicyclic compound that has garnered significant attention in pharmaceutical and organic chemistry research. This molecule belongs to the class of azabicyclic compounds, which are known for their versatile applications in drug discovery and material science. The presence of both an ester (ethyl carboxylate) and a tertiary amine (1-methyl-2-azabicyclo) functional groups makes it a valuable intermediate for synthesizing bioactive molecules. Researchers are particularly interested in its potential as a building block for CNS-targeting drugs, given the structural similarity to other neurologically active compounds.
In recent years, the demand for specialty chemicals like ethyl 1-methyl-2-azabicyclo[2.2.1]heptane-4-carboxylate has surged due to advancements in precision medicine and green chemistry. A common question among chemists is: "How does the bicyclic framework influence the compound's reactivity?" The answer lies in its strained ring system, which enhances electrophilic reactivity at the ester group while maintaining stability under mild conditions. This property is critical for designing catalysts or ligands in asymmetric synthesis. Additionally, its low molecular weight and high solubility in polar solvents make it ideal for high-throughput screening applications.
The synthesis of CAS No. 2580199-14-8 typically involves cycloaddition reactions or ring-closing metathesis, followed by selective functionalization. One trending topic in organic forums is optimizing its yield using microwave-assisted synthesis, which reduces reaction times and improves purity. Environmental concerns have also driven interest in solvent-free protocols for producing such intermediates. Notably, the compound’s chiral center at the 4-position opens doors for enantioselective applications, aligning with the pharmaceutical industry’s focus on stereochemically pure APIs.
From a commercial perspective, ethyl 1-methyl-2-azabicyclo[2.2.1]heptane-4-carboxylate is often searched alongside terms like "scalable synthesis" and "derivatization strategies." Suppliers emphasize its role in developing non-addictive analgesics or cognitive enhancers, capitalizing on the growing market for neurological therapeutics. Analytical techniques such as HPLC-MS and NMR spectroscopy are essential for quality control, ensuring compliance with GMP standards. Furthermore, computational studies (DFT calculations) predict its binding affinity toward neurotransmitter receptors, a hot topic in AI-driven drug design.
In conclusion, CAS No. 2580199-14-8 represents a nexus of innovation in medicinal chemistry and sustainable synthesis. Its multifaceted utility—from intermediate scalability to therapeutic potential—positions it as a compound of enduring relevance. Future research may explore its biodegradability or hybrid derivatives for multi-target therapies, addressing both scientific curiosity and industrial needs.
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